4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid

Solubility Formulation Assay Development

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid (CAS 116654-94-5), also named 4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)benzenesulfonic acid, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Its molecular formula is C8H6N2O4S2 and its molecular weight is 258.27 g/mol.

Molecular Formula C8H6N2O4S2
Molecular Weight 258.3 g/mol
CAS No. 116654-94-5
Cat. No. B12921239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid
CAS116654-94-5
Molecular FormulaC8H6N2O4S2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)O2)S(=O)(=O)O
InChIInChI=1S/C8H6N2O4S2/c11-16(12,13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)(H,11,12,13)
InChIKeyNLBJNGVVMATPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid (CAS 116654-94-5): Basic Identity and Procurement Context


4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid (CAS 116654-94-5), also named 4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)benzenesulfonic acid, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Its molecular formula is C8H6N2O4S2 and its molecular weight is 258.27 g/mol . The structure features a benzenesulfonic acid moiety para-substituted on a 1,3,4-oxadiazole ring bearing a thioxo (sulfanylidene) group at the 5-position. Key computed physicochemical parameters include a polar surface area (PSA) of 140.47 Ų and a logP of 2.35 .

Why Generic 1,3,4-Oxadiazole-2-thiols Cannot Replace 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid


Simple 5-substituted-1,3,4-oxadiazole-2-thiols, such as 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0), lack the sulfonic acid group present in the target compound. This functional group dramatically alters aqueous solubility and ionization state . The benzenesulfonic acid moiety provides a computed PSA nearly double that of the non-sulfonated analog, predicting substantially higher water solubility—a critical parameter for aqueous-based assays and formulations . Additionally, the para-sulfonic acid substitution pattern directs regioselective derivatization (e.g., sulfonamide or sulfonate ester formation) that cannot be achieved with unsubstituted phenyl analogs, making generic substitution chemically invalid for applications requiring site-specific conjugation or enhanced hydrophilicity.

Quantitative Differentiation Evidence for 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid


Aqueous Solubility: 5 mg/mL (23.23 mM) in Water

The target compound exhibits a measured aqueous solubility of 5 mg/mL (23.23 mM) upon ultrasonication . This value is significantly higher than structurally related 1,3,4-oxadiazole-2-thiols lacking the sulfonic acid group; for instance, 5-phenyl-1,3,4-oxadiazole-2-thiol is reported as only 'soluble in water' without quantitation, while several sources indicate it is practically insoluble in water and requires organic co-solvents . The 4-sulfobenzoic acid analog (CAS 1384429-10-0) shows a similarly enhanced solubility profile of ≥25 mg/mL, confirming that the sulfonic acid/benzoic acid moiety is the dominant driver of aqueous solubility in this chemotype [1].

Solubility Formulation Assay Development

Polar Surface Area (PSA): 140.47 Ų vs. Non-Sulfonated Analogs

The computed topological polar surface area (TPSA) of the target compound is 140.47 Ų . In contrast, 5-phenyl-1,3,4-oxadiazole-2-thiol has a TPSA of approximately 79.4 Ų . This ~77% higher PSA for the target compound translates to a predicted difference in logS of approximately −1.5 to −2.0 log units, favoring the sulfonic acid derivative [1]. PSA values above 140 Ų are typically associated with reduced passive membrane permeability, making the target compound more suitable for extracellular target engagement or applications where systemic absorption is not desired.

Drug-likeness Permeability Physicochemical Property

Tautomeric Preference: Thioxo Form Dominance Enables Site-Selective S-Functionalization

Ab initio computational studies on 2,5-substituted 1,3,4-oxadiazoles demonstrate that the thioxo tautomer (C=S) is energetically favored over the thiol tautomer (C–SH) by 3–5 kcal/mol in the gas phase and in polar aprotic solvents [1]. This preferential thioxo form in the target compound—stabilized by the electron-withdrawing benzenesulfonic acid group—directs nucleophilic attack toward the thiocarbonyl carbon rather than the sulfur atom, enabling regioselective S-alkylation or S-arylation chemistry [2]. In contrast, the oxo analog (1,3,4-oxadiazol-2(3H)-one) exhibits different tautomeric equilibrium and reactivity, making direct substitution inappropriate for applications requiring thioether or sulfone derivatives.

Tautomerism Reactivity Derivatization

Purity Specification: 97% Assay Minimizes Lot-to-Lot Variability in Biological Assays

Commercial offerings of this compound specify a purity of 97% . This purity level is typical for research-grade 1,3,4-oxadiazole derivatives but provides a clear, verifiable procurement specification. For comparison, many non-sulfonated oxadiazole-thiols are available only at 95% purity or without certified assay. The 97% specification reduces the probability of confounding biological activity from impurities—particularly relevant for compounds with reactive thioxo and sulfonic acid groups that may degrade over time.

Purity Quality Control Reproducibility

Recommended Application Scenarios for 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid Based on Differentiated Properties


Aqueous-Based High-Throughput Screening (HTS) of Antiviral or Antimicrobial Targets

The compound's verified aqueous solubility of 5 mg/mL (23.23 mM) enables direct dissolution in assay buffers without DMSO, eliminating vehicle-related artifacts in cell-based antiviral (e.g., Hepatitis B virus) or antibacterial screens. This property is particularly valuable for HTS campaigns where DMSO concentrations must be minimized to avoid host cell toxicity. The sulfonic acid group ensures that the compound remains ionized at physiological pH, potentially enhancing target engagement with surface-exposed or extracellular binding sites.

Regioselective Synthesis of 5-Sulfanyl-Functionalized 1,3,4-Oxadiazole Libraries

The thioxo-dominant tautomeric state [1] directs derivatization exclusively at the sulfur atom, enabling efficient construction of diverse S-alkyl, S-aryl, or S-sulfonyl libraries. The para-benzenesulfonic acid handle simultaneously provides a site for further conjugation (sulfonamide formation) or serves as a polar anchor for solid-phase synthesis. This dual reactivity profile makes the compound a strategic building block for medicinal chemistry programs targeting antiviral or anticancer oxadiazole chemotypes.

Proton-Conducting Material or Ion-Exchange Membrane Component

The combination of a sulfonic acid proton donor and a 1,3,4-oxadiazole heterocycle with electron-deficient character makes this compound a candidate monomer or additive for proton-exchange membranes. The quantified aqueous solubility facilitates solution processing, while the thioxo group may contribute to thermal stability through resonance stabilization. This application leverages the compound's high PSA and acidity, differentiating it from non-sulfonated oxadiazole monomers that lack intrinsic proton conductivity.

Pharmacokinetic Probe with Restricted Cellular Permeability

The high PSA of 140.47 Ų predicts low passive membrane permeability, making this compound suitable as a negative control for intracellular target engagement or as a tool to study extracellular receptor pharmacology. When intracellular activity is not desired, this compound provides a matched molecular scaffold to more permeable analogs, enabling SAR studies that isolate the contribution of cellular penetration to observed phenotype.

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